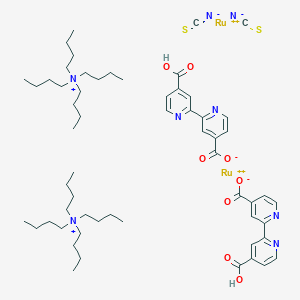
2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate” is a complex with a linear formula of C58H86N8O8RuS2 . It is also known as Di-tetrabutylammonium cis-bis (isothiocyanato)bis (2,2′-bipyridyl-4,4′-dicarboxylato)ruthenium (II) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple rings and functional groups . The compound includes two carboxypyridin-2-yl pyridine-4-carboxylate groups, a ruthenium(2+) ion, a tetrabutylazanium ion, and two isothiocyanate ions .Physical And Chemical Properties Analysis
This compound is insoluble in water but soluble in common organic solvents . Its melting point is greater than 310°C .科学的研究の応用
Photovoltaic Applications
Ruthenium complexes have been extensively studied for their applications in dye-sensitized solar cells (DSSCs). The synthesis and characterization of new ruthenium(II) complexes, which exhibit significant molar extinction coefficients, demonstrate their potential in solar cell applications. The complexes show strong metal-to-ligand charge-transfer (MLCT) transitions in the visible region, which are crucial for efficient light harvesting in DSSCs (Nazeeruddin et al., 2006). Another study highlights the efficient near-IR sensitization of nanocrystalline TiO2 films by ruthenium phthalocyanines, underscoring their efficiency as near-IR sensitizers for photovoltaic injection cells (Nazeeruddin et al., 1998).
Cancer Therapy Applications
Ruthenium complexes are being investigated for their potential in cancer therapy due to their ability to target and inhibit specific cancer cell lines. A study on a ruthenium(III) complex containing picolinate shows a potent inhibition effect against a melanoma cell line, suggesting its potential in cancer treatment. The complex exhibits selective cytotoxicity towards human melanoma cells, indicating its usefulness as a therapeutic agent (Abdolmaleki et al., 2022).
Photoinduced CO-Release Studies
Research into the photoinduced CO-release properties of ruthenium(II) complexes opens new avenues for their application in controlled CO release, which is pertinent in medical treatments and bioconjugate development. A series of ruthenium(II) dicarbonyl complexes have been synthesized and characterized, demonstrating their stability under physiological conditions and their ability to release CO upon photoinduction. This establishes these compounds as a new class of PhotoCORMs (photoactivated CO-releasing molecules), which have applications ranging from biosensing to biomedical applications (Bischof et al., 2013).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H334, indicating that it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate' involves the reaction of 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylic acid with tetrabutylammonium hydroxide to form the corresponding carboxylate salt. This salt is then reacted with ruthenium(II) chloride to form the ruthenium complex. Finally, the complex is reacted with potassium thiocyanate to form the diisothiocyanate derivative. ", "Starting Materials": [ "2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylic acid", "Tetrabutylammonium hydroxide", "Ruthenium(II) chloride", "Potassium thiocyanate" ], "Reaction": [ "Step 1: Dissolve 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylic acid in a suitable solvent such as ethanol or methanol.", "Step 2: Add tetrabutylammonium hydroxide to the solution and stir for several hours at room temperature to form the corresponding carboxylate salt.", "Step 3: Remove the solvent and dry the carboxylate salt under vacuum.", "Step 4: Dissolve the carboxylate salt in a suitable solvent such as acetonitrile or dichloromethane.", "Step 5: Add ruthenium(II) chloride to the solution and stir for several hours at room temperature to form the ruthenium complex.", "Step 6: Remove the solvent and dry the ruthenium complex under vacuum.", "Step 7: Dissolve the ruthenium complex in a suitable solvent such as acetonitrile or dichloromethane.", "Step 8: Add potassium thiocyanate to the solution and stir for several hours at room temperature to form the diisothiocyanate derivative.", "Step 9: Remove the solvent and dry the product under vacuum.", "Step 10: Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
207347-46-4 |
分子式 |
C58H86N8O8Ru2S2 |
分子量 |
1289.63 |
IUPAC名 |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate |
InChI |
InChI=1S/2C16H36N.2C12H8N2O4.2CNS.2Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;;/q2*+1;;;2*-1;2*+2/p-2 |
InChIキー |
QKXXEUYWTMJGOS-UHFFFAOYSA-L |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2].[Ru+2] |
溶解性 |
not available |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



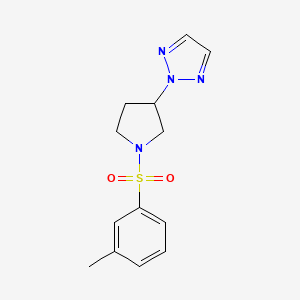
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2743142.png)
![1-[5-(6-chloropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2743144.png)
![2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2743147.png)
![ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B2743149.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)

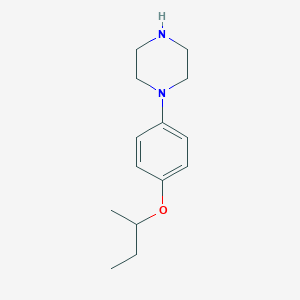
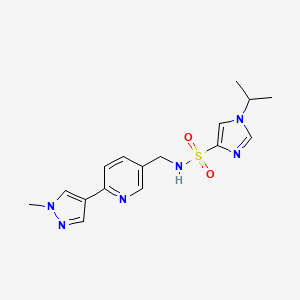
![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)
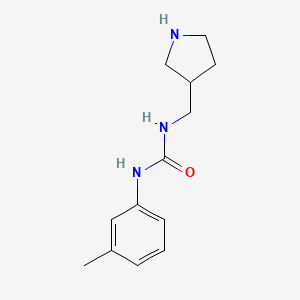
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

